(1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL (1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17487529
InChI: InChI=1S/C11H17NO/c1-7-4-5-10(6-8(7)2)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9?,11-/m1/s1
SMILES:
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol

(1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17487529

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL -

Specification

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
IUPAC Name (1S)-1-amino-1-(3,4-dimethylphenyl)propan-2-ol
Standard InChI InChI=1S/C11H17NO/c1-7-4-5-10(6-8(7)2)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9?,11-/m1/s1
Standard InChI Key SYFUUWSHYPIFBN-HCCKASOXSA-N
Isomeric SMILES CC1=C(C=C(C=C1)[C@@H](C(C)O)N)C
Canonical SMILES CC1=C(C=C(C=C1)C(C(C)O)N)C

Introduction

Chemical Identity and Structural Features

The molecular architecture of (1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL is defined by its stereochemical configuration at the C1 and C2 positions, designated as (1S,2R) in its fully characterized form. The compound’s IUPAC name, (1S,2R)-1-amino-1-(3,4-dimethylphenyl)propan-2-ol, reflects this chirality, which is critical for its interactions with biological targets.

Table 1: Key physicochemical properties of (1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL

PropertyValueSource
Molecular FormulaC11H17NO\text{C}_{11}\text{H}_{17}\text{NO}
Molecular Weight179.26 g/mol
IUPAC Name(1S,2R)-1-amino-1-(3,4-dimethylphenyl)propan-2-ol
Canonical SMILESCC1=C(C=C(C=C1)C(C(C)O)N)C
Chiral CentersC1 (S), C2 (R)

The 3,4-dimethylphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the amino and hydroxyl groups enable hydrogen bonding with biological receptors.

Synthesis and Production Methods

Asymmetric Hydrogenation and Epoxidation

Industrial synthesis of (1S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL prioritizes enantioselective methods to achieve high stereochemical purity. Asymmetric hydrogenation of ketone precursors using chiral catalysts, such as ruthenium complexes with BINAP ligands, yields the desired (1S,2R) configuration with enantiomeric excess (ee) exceeding 95%. Alternative routes involve epoxidation of allylic alcohols followed by regioselective ring-opening with ammonia, though this method requires stringent pH control to minimize racemization.

Chromatographic Resolution

For laboratory-scale production, chiral stationary phases like cellulose tris(4-chloro-3-methylphenylcarbamate) (Chiralcel OJ-3R) resolve racemic mixtures via high-performance liquid chromatography (HPLC) . Optimal conditions include a mobile phase of 20 mM ammonium formate and acetonitrile (75:25 v/v) at 40°C, achieving baseline separation (Rs>2.0R_s > 2.0) .

Critical Parameters for Scalability

  • Catalyst loading: ≤0.5 mol% for cost-effective hydrogenation

  • Temperature: 25–40°C to balance reaction rate and ee

  • Mobile phase pH: 6.5–7.5 to prevent amine protonation during HPLC

CompoundSERT IC50\text{IC}_{50} (nM)NET IC50\text{IC}_{50} (nM)Neuroprotection (% reduction in ROS)
(1S,2R)-3,4-dimethylphenyl analogue122840
(1R,2S)-3,4-dimethylphenyl analogue23019015
2,4-dimethylphenyl isomer456722

Analytical Characterization and Chiral Separation

HPLC-UV/FLD Methods

Reverse-phase HPLC with fluorescence detection (λex=345nm,λem=450nm\lambda_{\text{ex}} = 345 \, \text{nm}, \lambda_{\text{em}} = 450 \, \text{nm}) quantifies the compound at sub-ng/mL levels . Validation studies confirm linearity (R2>0.999R^2 > 0.999) across 1–100 µg/mL, with intraday precision (RSD < 2%) and accuracy (98–102%) .

Mass Spectrometric Profiling

High-resolution MS (HRMS-ESI+) identifies the protonated molecular ion at m/zm/z 180.1383 ([M+H]+\text{[M+H]}^+), with fragment ions at m/zm/z 163.1115 (loss of NH3\text{NH}_3) and 135.0804 (cleavage of the hydroxymethyl group).

Comparative Analysis with Structural Analogues

Positional Isomerism Effects

The 3,4-dimethylphenyl substituent confers 3.7-fold greater SERT affinity than the 2,4-dimethylphenyl isomer. Molecular docking simulations attribute this to enhanced van der Waals interactions with Phe341 and Tyr176 residues in the SERT binding pocket.

Fluorinated Derivatives

Compared to 1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL, the 3,4-dimethylphenyl analogue exhibits 5-fold lower metabolic clearance in hepatocyte assays due to reduced cytochrome P450 2D6 affinity.

Future Research Directions

  • In Vivo Pharmacokinetics: Profiling oral bioavailability and brain penetration in primate models.

  • Target Deconvolution: CRISPR-Cas9 screens to identify off-target interactions with GPCRs and ion channels.

  • Process Optimization: Continuous-flow hydrogenation to achieve >99% ee at kilogram scale.

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